2-(Difluoromethyl)-4-fluorophenylhydrazine
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Overview
Description
2-(Difluoromethyl)-4-fluorophenylhydrazine is an organic compound that features both difluoromethyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-fluorophenylhydrazine typically involves the introduction of difluoromethyl and fluorophenyl groups onto a hydrazine backbone. One common method involves the reaction of 4-fluorophenylhydrazine with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced difluoromethylating reagents and catalysts can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-fluorophenylhydrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions where the difluoromethyl or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield difluoromethyl-4-fluorophenyl oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
2-(Difluoromethyl)-4-fluorophenylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-4-fluorophenylhydrazine exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)-4-chlorophenylhydrazine
- 2-(Difluoromethyl)-4-bromophenylhydrazine
- 2-(Difluoromethyl)-4-iodophenylhydrazine
Uniqueness
2-(Difluoromethyl)-4-fluorophenylhydrazine is unique due to the presence of both difluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7F3N2 |
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Molecular Weight |
176.14 g/mol |
IUPAC Name |
[2-(difluoromethyl)-4-fluorophenyl]hydrazine |
InChI |
InChI=1S/C7H7F3N2/c8-4-1-2-6(12-11)5(3-4)7(9)10/h1-3,7,12H,11H2 |
InChI Key |
GIUWAHBFXMSZCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)NN |
Origin of Product |
United States |
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